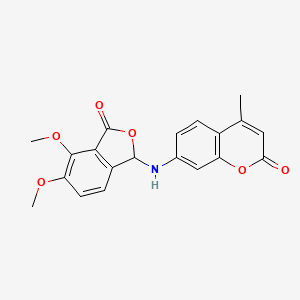
7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, which is fused with a dimethoxy-substituted isobenzofuran moiety. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the isobenzofuran moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
化学反応の分析
Types of Reactions
7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized compounds.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets involved in cancer progression.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.
作用機序
The mechanism of action of 7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s ability to interfere with cellular processes, such as cell division and apoptosis, underlies its potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
Noscapine: A natural compound with a similar isobenzofuran structure, known for its antitussive and anticancer properties.
Peloruside A: A compound that binds to β-tubulin and stabilizes microtubules, similar to the action of 7-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)-4-methyl-2H-chromen-2-one.
Laulimalide: Another microtubule-stabilizing agent with structural similarities to the compound .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
400786-21-2 |
|---|---|
分子式 |
C20H17NO6 |
分子量 |
367.4 g/mol |
IUPAC名 |
7-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-methylchromen-2-one |
InChI |
InChI=1S/C20H17NO6/c1-10-8-16(22)26-15-9-11(4-5-12(10)15)21-19-13-6-7-14(24-2)18(25-3)17(13)20(23)27-19/h4-9,19,21H,1-3H3 |
InChIキー |
OAEASLUFQUYPMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


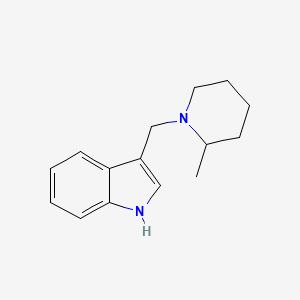
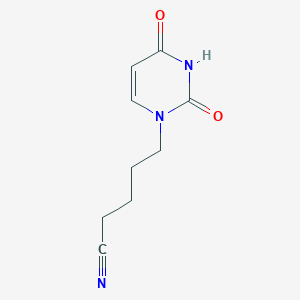
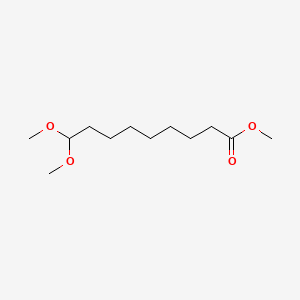



![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
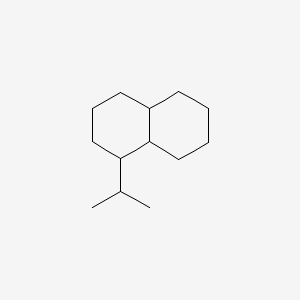
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
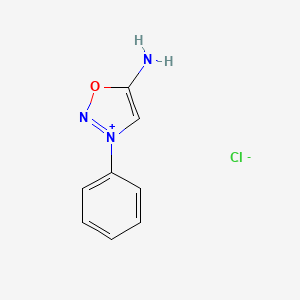
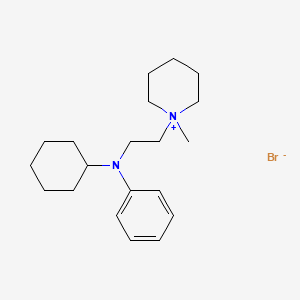

![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)
